4-アセトキシスチレン

概要

説明

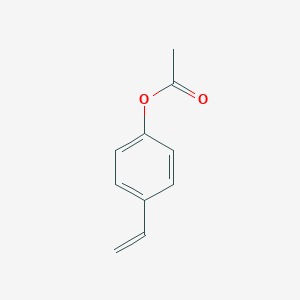

4-Acetoxystyrene is a clear and colorless liquid primarily known as the acetic acid ester of p-vinylphenol. It is a versatile monomer with the ability to homopolymerize and copolymerize with styrene and other compatible monomers. This compound finds applications in the production of curing agents for epoxy resins and in the synthesis of epoxy resins . Additionally, it is used in novel immunosensing strategies based on surface-initiated atom-transfer radical polymerization (SI-ATRP) combined with electrochemical detection .

科学的研究の応用

4-Acetoxystyrene has diverse applications in scientific research:

Polymerization: Used in the production of curing agents for epoxy resins and in the synthesis of epoxy resins.

Immunosensing: Employed in novel immunosensing strategies based on SI-ATRP combined with electrochemical detection.

Electrical Properties: Modified polypropylene with 4-acetoxystyrene improves electric properties for HVDC cable insulation.

Photoresists: Used in the synthesis of poly(p-hydroxystyrene), a key component in photoresists for microlithography.

作用機序

Target of Action

4-Acetoxystyrene is primarily known as the acetic acid ester of p-vinylphenol . It is a clear and colorless liquid with the ability to homopolymerize and copolymerize with styrene and other compatible monomers . Its primary targets are the molecules involved in polymerization reactions, particularly those that are compatible with styrene copolymerization .

Mode of Action

4-Acetoxystyrene interacts with its targets through polymerization reactions. It can form a polymer composed solely of 4-Acetoxystyrene units, a process known as homopolymerization . Additionally, it can also be copolymerized with styrene and other monomers that are compatible with styrene copolymerization . This interaction leads to the formation of new polymeric materials with specific properties.

Biochemical Pathways

When subjected to aqueous emulsion, 4-Acetoxystyrene can undergo both homopolymerization and copolymerization reactions . The hydrolysis leads to the formation of homopolymers and copolymers of p-vinylphenol . These polymers find applications as curing agents for epoxy resins and are also used in the synthesis of epoxy resins through their reaction with epichlorohydrin .

Result of Action

The action of 4-Acetoxystyrene results in the formation of new polymeric materials. For instance, it is used in a novel immunosensing strategy based on surface-initiated atom-transfer radical polymerization (SI-ATRP) combined with electrochemical detection . In this process, the growth of long-chain polymeric materials increases the concentration of phenolic hydroxyl groups, leading to an enhanced electrochemical signal output .

Action Environment

The action of 4-Acetoxystyrene is influenced by various environmental factors. For example, the polymerization conditions, such as temperature, duration, monomer concentration, and catalyst/monomer ratio, have been optimized for the surface-initiated ATRP process . Additionally, 4-Acetoxystyrene exhibits moderate toxicity and can cause skin irritation, eye discomfort, and respiratory irritation . It also poses a threat to aquatic life , indicating that its action, efficacy, and stability can be significantly affected by the surrounding environment.

準備方法

4-Acetoxystyrene is typically obtained through the elimination of water from 4-acetoxyphenylmethyl carbinol . The preparation involves the following steps:

化学反応の分析

4-Acetoxystyrene undergoes various chemical reactions, including:

Polymerization: It can homopolymerize and copolymerize with styrene and other monomers.

Hydrolysis: The polymerized product can be hydrolyzed using a base to form homopolymers and copolymers of p-vinylphenol.

Oxidation: Reacts with peracetic acid to form 4-vinylbenzaldehyde.

Substitution: Undergoes O-acylation with acetyl chloride.

Common reagents used in these reactions include acetyl chloride, peracetic acid, and bases for hydrolysis. Major products formed include homopolymers and copolymers of p-vinylphenol .

類似化合物との比較

4-Acetoxystyrene is compared with other para-substituted styrenes such as 4-methoxystyrene and 4-acetoxymethylstyrene . Unlike 4-methoxystyrene, which polymerizes rapidly in the presence of fluoroalcohols, 4-acetoxystyrene exhibits a slower polymerization rate and deviates from the Hammett equation . This unique behavior makes 4-acetoxystyrene distinct in its applications and reactivity.

Similar Compounds

- 4-Methoxystyrene

- 4-Acetoxymethylstyrene

- 4-Cyanostyrene

4-Acetoxystyrene’s unique properties and versatile applications make it a valuable compound in various fields of scientific research and industrial applications.

生物活性

4-Acetoxystyrene (CAS Number: 2628-16-2) is an organic compound that serves as a significant intermediate in the synthesis of various polymers and copolymers. Its biological activities have garnered attention in recent years, particularly regarding its potential therapeutic applications and safety profiles. This article will delve into the biological activity of 4-acetoxystyrene, focusing on its mechanisms of action, potential applications, and safety considerations based on diverse research findings.

4-Acetoxystyrene is a colorless liquid that can undergo free radical polymerization to form poly(4-acetoxystyrene), which is used in various applications, including photoresists in integrated circuit manufacturing. The synthesis of 4-acetoxystyrene typically involves heating 4-acetoxyphenylmethylcarbinol with an acid catalyst at elevated temperatures, achieving high selectivity and yield .

Antioxidant Properties

Research indicates that 4-acetoxystyrene exhibits notable antioxidant properties. It functions as a scavenger of reactive oxygen species (ROS), which are implicated in various pathological processes, including inflammation and cancer progression. By mitigating oxidative stress, 4-acetoxystyrene may play a role in protecting cells from damage associated with these conditions .

Anti-inflammatory Effects

4-Acetoxystyrene has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators of inflammation. This inhibition can lead to reduced production of pro-inflammatory prostaglandins, suggesting potential applications in treating inflammatory diseases .

Skin Health Applications

The compound's ability to bind to estrogen receptors in skin cells suggests that it may enhance dermal health by promoting collagen synthesis and improving skin elasticity. This property positions 4-acetoxystyrene as a candidate for anti-aging formulations . In vitro studies have demonstrated its capacity to influence various dermal components positively, including elastin and hyaluronic acid .

Case Studies

Several studies have explored the biological effects of 4-acetoxystyrene and its derivatives:

- Antimicrobial Activity : A study investigated the antimicrobial properties of compounds related to 4-acetoxystyrene against various pathogenic bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, highlighting their potential for developing new antimicrobial agents .

- Cell Viability and Apoptosis : Research has shown that 4-acetoxystyrene can induce apoptosis in cancer cells by modulating key regulatory proteins involved in cell survival pathways. This effect is mediated through the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic factors (e.g., Bax) .

- Polymerization Studies : Investigations into the polymerization behavior of 4-acetoxystyrene have revealed its utility in synthesizing high-performance materials with specific mechanical properties. These studies demonstrate its versatility not only as a chemical intermediate but also as a material with functional biological properties .

Safety Considerations

Despite its promising biological activities, safety assessments are crucial for any compound intended for therapeutic use. Studies indicate that 4-acetoxystyrene may cause skin sensitization and serious eye irritation upon contact, necessitating careful handling procedures in laboratory and industrial settings.

Summary Table of Biological Activities

| Activity | Mechanism | Implications |

|---|---|---|

| Antioxidant | Scavenges reactive oxygen species | Protects against oxidative stress |

| Anti-inflammatory | Inhibits COX-1 and COX-2 | Potential treatment for inflammatory diseases |

| Skin health enhancement | Binds to estrogen receptors; promotes collagen synthesis | Applications in anti-aging skincare products |

| Antimicrobial | Exhibits antibacterial properties against pathogens | Development of new antimicrobial agents |

| Induction of apoptosis | Modulates apoptotic pathways | Potential use in cancer therapy |

特性

IUPAC Name |

(4-ethenylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMNSIXSLVPNLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24979-78-0 | |

| Record name | Phenol, 4-ethenyl-, 1-acetate, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2044898 | |

| Record name | 4-Ethenylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phenol, 4-ethenyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2628-16-2 | |

| Record name | 4-Acetoxystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2628-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethenylphenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002628162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-ethenyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Ethenylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-acetoxystyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 4-ethenyl-, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ETHENYLPHENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S21904AYN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Acetoxystyrene?

A1: The molecular formula of 4-Acetoxystyrene is C10H10O2, and its molecular weight is 162.19 g/mol.

Q2: What spectroscopic data is available for 4-Acetoxystyrene?

A2: Researchers commonly characterize 4-Acetoxystyrene using techniques such as 1H NMR, 13C NMR, IR, and UV spectroscopy. [, , , , , ]

Q3: How is 4-Acetoxystyrene typically synthesized?

A3: Common synthesis routes for 4-Acetoxystyrene include acetylation of 4-hydroxystyrene or 4-vinylphenol, dehydration of 4'-acetoxyphenylmethylcabinol, and conversion from para-hydroxycinnamic acid using para-hydroxycinnamic acid decarboxylase (PDC). [, , , , ]

Q4: What polymerization techniques are suitable for 4-Acetoxystyrene?

A4: 4-Acetoxystyrene readily undergoes various controlled radical polymerization techniques, including Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. [, , , , , , , , ]

Q5: Can 4-Acetoxystyrene be used in block copolymer synthesis?

A5: Yes, 4-Acetoxystyrene serves as an effective monomer for block copolymer synthesis. Researchers have successfully synthesized various block copolymers using 4-Acetoxystyrene in combination with monomers like styrene, isobutylene, and ethylene-co-butylene. [, , , , , , ]

Q6: What is the significance of using controlled radical polymerization techniques with 4-Acetoxystyrene?

A6: Controlled radical polymerization techniques enable the synthesis of well-defined polymers with controlled molecular weight and narrow polydispersity, leading to materials with predictable properties. [, , , , ]

Q7: What is the main advantage of using 4-Acetoxystyrene as a precursor polymer?

A7: The acetoxy group in 4-Acetoxystyrene polymers can be easily hydrolyzed to generate phenolic hydroxyl groups, providing a versatile platform for further chemical modifications and applications. [, , , , , , , , , ]

Q8: What are some applications of 4-Acetoxystyrene-based polymers?

A8: 4-Acetoxystyrene-based polymers find applications in various fields, including:

- Immunosensing: Poly(4-acetoxystyrene) brushes, when hydrolyzed to poly(4-vinylphenol), can immobilize biomolecules and enhance electrochemical detection in immunosensors. [, ]

- Surface Modification: Blending polystyrene with 4-acetoxystyrene block copolymers modifies surface properties like wettability. []

- Dielectric Materials: Incorporation of 4-hydroxystyrene blocks derived from 4-Acetoxystyrene into nanocomposites with materials like BaTiO3 creates dielectric materials. []

- Photoresists: Poly(4-hydroxystyrene), derived from 4-Acetoxystyrene, exhibits changes in solubility upon UV exposure, making it suitable for photoresist applications. []

- Stabilizers: Block copolymers containing 4-vinylphenoxyphthalonitrile units, synthesized via 4-Acetoxystyrene modification, stabilize cobalt nanoparticle dispersions. []

Q9: How does the presence of the acetoxy group in 4-Acetoxystyrene affect its polymerization kinetics compared to styrene?

A9: Studies reveal that 4-Acetoxystyrene exhibits faster propagation rates and lower activation energies during free radical polymerization compared to styrene, attributed to the electron-donating effect of the acetoxy group. []

Q10: What are the advantages of using a two-solvent system in the enzymatic synthesis of 4-vinylphenol from 4-hydroxycinnamic acid?

A11: A two-solvent system, typically aqueous-organic, allows continuous extraction of the 4-vinylphenol product into the organic phase, preventing product inhibition and enabling higher titers. []

Q11: How does the molecular weight of poly(4-hydroxystyrene) blocks affect the surface composition of their blends with polystyrene?

A12: Increasing the molecular weight of poly(4-hydroxystyrene) blocks in blends with polystyrene leads to a higher surface concentration of oxygen atoms, indicating greater surface segregation of the poly(4-hydroxystyrene) component. []

Q12: How do different hydrolysis methods affect the molecular weight distribution of 4-Acetoxystyrene polymers?

A13: Hydrazinolysis of 4-Acetoxystyrene polymers typically results in minimal molecular weight distribution broadening, while NaOH-catalyzed hydrolysis can lead to coupling reactions and even gelation in some cases. []

Q13: How is computational chemistry employed in research involving 4-Acetoxystyrene?

A14: Computational methods like Density Functional Theory (DFT) aid in understanding the reaction mechanisms involved in processes like vapor phase infiltration of trimethylaluminum into 4-Acetoxystyrene-based polymers. [] Additionally, researchers use kinetic Monte Carlo models to simulate and predict the molecular weight distributions of 4-Acetoxystyrene polymers during nitroxide-mediated polymerization. []

Q14: Have there been studies on the sequence distribution of 4-Acetoxystyrene copolymers?

A15: Yes, researchers have utilized techniques like MALDI-TOF mass spectrometry and NMR spectroscopy to analyze and characterize the sequence distribution in 4-Acetoxystyrene-containing copolymers, providing insights into their structure-property relationships. []

Q15: How does the choice of porogenic solvent affect the properties of porous poly(4-acetoxystyrene) microspheres synthesized via emulsion polymerization?

A17: The porogenic solvent used during emulsion polymerization influences the pore size and distribution within the poly(4-acetoxystyrene) microspheres, impacting their swelling behavior and potential applications. []

Q16: What is known about the environmental impact and degradation of 4-Acetoxystyrene and its polymers?

A18: While specific research on the environmental impact of 4-Acetoxystyrene and its derivatives is limited within the provided context, understanding the potential ecotoxicological effects and developing strategies for responsible waste management and recycling are crucial aspects to consider for sustainable applications. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。